molecular formula C12H13ClN2O2S B6611904 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 326872-93-9

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B6611904
CAS No.: 326872-93-9
M. Wt: 284.76 g/mol
InChI Key: OJTHQCSSALIIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a benzothiazole derivative featuring a chloro-substituted butanamide chain at the 2-position of the benzothiazole core and a methoxy group at the 6-position. Benzothiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties . The chloro and methoxy substituents in this compound likely influence its electronic properties, solubility, and interactions with biological targets such as DNA gyrase, a key enzyme in bacterial replication .

Properties

IUPAC Name

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-17-8-4-5-9-10(7-8)18-12(14-9)15-11(16)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHQCSSALIIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368039
Record name 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326872-93-9
Record name 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-1,3-benzothiazole with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Scientific Research Applications

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can provide insights into cellular processes and pathways.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

    Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their biological or structural characteristics:

Compound Name Substituents/Modifications Biological Activity/Key Findings Reference
BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) Pyridine-3-yl amino acetamide chain Antibacterial: MIC 3.125–12.5 µg/ml against E. coli, S. aureus; DNA gyrase inhibition .
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl-acetamide group Structural analysis: Planar H-bonded dimers; bulky adamantyl may hinder membrane permeability .
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 4-Methoxyphenyl at 2-position; no amide chain Bioactive scaffold; methoxy enhances lipophilicity .
4-Chloro-N-(9,10-dihydro-9,10-dioxoanthracen-6-yl)butanamide Anthraquinone-linked butanamide Anthraquinone moiety may confer redox activity .

Key Observations

BTC-j : Replacing the chloro-butanamide chain with a pyridine-acetamide group (BTC-j) enhances antibacterial activity, particularly against Gram-negative bacteria (MIC 3.125 µg/ml for E. coli). The pyridine ring likely improves DNA gyrase binding via π-π stacking .

Adamantyl Derivative : The adamantyl group introduces steric bulk, which may reduce antimicrobial efficacy despite stabilizing crystal packing via H-bonds and S⋯S interactions . This highlights the trade-off between structural rigidity and bioactivity.

Substituent Impact on Pharmacokinetics

  • Methoxy Group : Improves solubility and membrane penetration due to its electron-donating nature .
  • Butanamide Chain : The four-carbon chain in 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide balances flexibility and length, allowing optimal interaction with enzyme active sites compared to shorter (acetamide) or rigid (adamantyl) chains.

Q & A

Q. Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm in 1^1H NMR; benzothiazole carbons at δ 160–170 ppm in 13^{13}C NMR) .
    • IR : Identify carbonyl (C=O stretch at ~1650 cm1^{-1}) and benzothiazole ring vibrations (C-S-C at ~690 cm1^{-1}) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Cl bond ≈ 1.74 Å) and dihedral angles between benzothiazole and butanamide moieties .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Methodological Answer :
The chloro group undergoes nucleophilic substitution (e.g., with amines or thiols) via an SN_N2 mechanism:

  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants. Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .
  • Computational Modeling : Density Functional Theory (DFT) predicts activation energies (e.g., B3LYP/6-31G* level) for substituent effects .
  • Contradictions : Some studies suggest competing elimination pathways under strong bases (e.g., NaH), requiring careful pH control .

Advanced: How can researchers design bioactivity assays to evaluate its enzyme inhibition potential?

Q. Methodological Answer :

  • Target Selection : Prioritize kinases or proteases due to benzothiazole’s affinity for ATP-binding pockets .
  • Assay Protocols :
    • Fluorescence-Based : Monitor quenching of tryptophan residues in enzyme active sites (e.g., using trypsin or EGFR kinase) .
    • IC50_{50} Determination : Use dose-response curves (1–100 µM range) with positive controls (e.g., staurosporine for kinases) .
  • Data Interpretation : Address false positives via counter-screens (e.g., thermal shift assays) to confirm binding .

Advanced: What computational approaches predict its pharmacokinetic properties?

Q. Methodological Answer :

  • ADME Modeling :
    • Lipophilicity : Calculate logP values (e.g., XLogP3 ~3.5) to assess membrane permeability .
    • Metabolic Stability : Use Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., methoxy demethylation) .
  • Docking Studies : Glide or AutoDock Vina simulate binding modes with targets (e.g., PARP-1 or tubulin), validating with experimental IC50_{50} data .

Advanced: How do structural analogs inform SAR for anticancer activity?

Q. Methodological Answer :

  • Analog Synthesis : Replace the chloro group with bromo, iodo, or amino groups to compare potency .
  • Key SAR Findings :
    • Methoxy Position : 6-Methoxy on benzothiazole enhances solubility without compromising activity .
    • Butanamide Chain : Longer chains (e.g., pentanamide) reduce potency, suggesting steric hindrance in binding pockets .
  • Contradictions : Some analogs show reduced activity despite favorable logP values, highlighting the need for 3D-QSAR models .

Advanced: How should researchers resolve contradictions in reported reaction conditions or bioactivity data?

Q. Methodological Answer :

  • Systematic Testing : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent) in disputed reactions .
  • Data Reproducibility : Validate bioactivity in multiple cell lines (e.g., MCF-7 vs. HeLa) and with independent labs .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.